molecular formula C18H22N2 B11857036 11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline CAS No. 5782-93-4

11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

Cat. No.: B11857036
CAS No.: 5782-93-4
M. Wt: 266.4 g/mol
InChI Key: ZHFMBIZGANOWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is a complex organic compound with the molecular formula C18H22N2 It is characterized by a pyrrolidine ring fused to a tetrahydrocycloheptaquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .

Scientific Research Applications

11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2,5-diones.

    Quinoline derivatives: Compounds with a quinoline structure, such as 2-methylquinoline.

Uniqueness

11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is unique due to its fused ring structure, which combines the properties of both pyrrolidine and quinoline derivatives.

Properties

CAS No.

5782-93-4

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

InChI

InChI=1S/C18H22N2/c1-2-8-14-16(10-3-1)19-17-11-5-4-9-15(17)18(14)20-12-6-7-13-20/h4-5,9,11H,1-3,6-8,10,12-13H2

InChI Key

ZHFMBIZGANOWHY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=CC=CC=C3N=C2CC1)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.